N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a core structure fused with acetamide and aryl substituents. The compound features a 4-acetylphenyl group linked via an acetamide bridge to a pyrazolo[3,4-d]pyrimidin-4-one scaffold substituted with a 2,3-dimethylphenyl moiety at the N1 position.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-14-5-4-6-20(15(14)2)28-22-19(11-25-28)23(31)27(13-24-22)12-21(30)26-18-9-7-17(8-10-18)16(3)29/h4-11,13H,12H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBDLAZWCZNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The 2,3-dimethylphenyl group in the target compound likely increases lipophilicity compared to the 4-fluorophenyl group in or the phenyl group in , which could influence membrane permeability and target binding.
Impact of Bridging Groups :
- Acetamide bridges (common across all compounds) provide conformational flexibility and hydrogen-bonding capacity. However, the benzyl group in may confer greater steric hindrance compared to the acetylphenyl group in the target compound.
Thermal Stability: While melting points are unreported for most compounds, the 302–304°C melting point of the chromenone-fused derivative suggests high thermal stability, possibly due to extended π-conjugation.
Biological Activity Trends :
- Pyrazolo[3,4-d]pyrimidines with fluorinated aryl groups (e.g., ) often exhibit enhanced antiproliferative or kinase-inhibitory activity due to improved electronic and steric profiles .
- Derivatives with morpholine or piperazine substituents (e.g., ) demonstrate improved solubility and pharmacokinetic properties, though these are absent in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
